Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) is a potent and selective antagonist for the CB1 cannabinoid receptor. [] SR141716A exhibits inverse agonist activity at CB1 receptors by producing opposite current effects when applied alone in superior cervical ganglion neurons. [] This inverse agonism is attributed to a hydrogen bond between its C3 substituent and lysine at position 3.28 (K3.28) of the CB1 receptor in its inactive state. [] Studies using a structural analog lacking the hydrogen bonding potential at C3 (VCHSR) confirmed this interaction, with VCHSR acting as a neutral antagonist. [] Furthermore, SR141716A has a higher affinity for the inactive state of the CB1 receptor compared to the active state, leading to its inverse agonism. []
Compound Description: 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) is a structural analog of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) designed to lack hydrogen bonding potential at the C3 position. [] It acts as a neutral antagonist at wild-type CB1 receptors, unlike SR141716A, which exhibits inverse agonism. [] The lack of interaction between the C3 substituent of VCHSR and K3.28 on the CB1 receptor was confirmed through binding affinity studies and thermodynamic cycle calculations. []
Compound Description: cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) is a potent cannabinoid agonist, known for its high affinity for both CB1 and CB2 receptors. [, , , ] CP55940 exhibits a strong preference for cAMP inhibition compared to ERK1/2 phosphorylation, highlighting its biased signaling profile. [] It plays a role in modulating miniature inhibitory postsynaptic current (mIPSC) frequency, [] with its effects being abolished by the allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1). [] CP55940 also induces a more robust increase in [35S]GTPγS binding compared to WIN55,212-2, [] suggesting a potential difference in intrinsic activity at the CB1 receptor.
Compound Description: 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778) is a highly potent, selective, and orally active antagonist of the CB1 receptor. [] It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors and has low affinity for CB2 receptors. [] In vitro studies show that SR147778 antagonizes the effects of CP55940 on mouse vas deferens contractions and forskolin-stimulated adenylyl cyclase activity in U373 MG cell lines. [] It also blocks CP55940-induced mitogen-activated protein kinase activity in Chinese hamster ovary cells expressing the human brain cannabinoid receptor (hCB1) but shows no activity in cells expressing hCB2. [] After oral administration, SR147778 effectively displaces [3H]-CP 55,940 binding to mouse brain membranes with a long duration of action, further demonstrating its CB1 selectivity. [] Pharmacologically, SR147778 antagonizes the hypothermia, analgesia, and slowed gastrointestinal transit induced by R-(+)-(2,3-dihydro-5-methyl-3-[{4-morpholinyl}methyl]pyrol [1,2,3-de]-1,4-benzoxazin-6-yl)(1-naphthalenyl) methanone in mice and reduces ethanol, sucrose, and food consumption in mice and rats. []
Compound Description: cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide is a potent muscarinic receptor (mAChR) agonist with activity at M2 and M3 subtypes. [] Structural modifications to this compound, including moving the methyl substituent or replacing it with bulkier groups, have been explored to understand its structure-activity relationship and to modulate its pharmacological profile. [] Replacing the 6-methyl group with diphenyl substituents led to the development of a selective M3 antagonist. []
Relevance: Though not directly sharing the benzothiazole and benzodioxine moieties of N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide is relevant due to its inclusion in a study that explored the 1,4-dioxane nucleus as a versatile scaffold for various receptor systems. [] This research investigated the impact of substituents and stereochemistry on receptor affinity and selectivity. The findings, particularly regarding the modulation from agonist to antagonist activity via structural changes, could be relevant for designing and optimizing analogs of N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide.
Idazoxan
Compound Description: Idazoxan is a highly selective antagonist for α2-adrenoreceptors (α2-ARs). [] Its key structural feature is a 1,4-benzodioxane moiety with an imidazoline substituent at position 2. []
Relevance: Idazoxan, with its 1,4-benzodioxane core, is structurally related to N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. Studies investigating the replacement of the relatively planar 1,4-benzodioxane structure in Idazoxan with the less conformationally constrained 1,4-dioxane ring to target α2A-ARs could provide valuable insights for designing N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide analogs with potentially enhanced selectivity or activity at adrenergic receptors. []
WB 4101
Compound Description: WB 4101 is a highly selective antagonist for α1-adrenoreceptors (α1-ARs). [] It features a 1,4-benzodioxane moiety substituted with a (2,6-dimethoxyphenoxy)ethylamine group at position 2. []
Relevance: Like Idazoxan, WB 4101 shares the 1,4-benzodioxane core structure with N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. Studies examining the replacement of the 1,4-benzodioxane structure with a 1,4-dioxane ring in WB 4101 analogs, aimed at targeting α1-ARs, offer valuable information for exploring the potential of N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide and its analogs as adrenergic receptor ligands. []
Compound Description: 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) is a recently described allosteric antagonist of the CB1 receptor. [] It has been associated with hypophagic effects in vivo, and in vitro studies have shown that it noncompetitively antagonizes agonist-stimulated [35S]GTPγS binding in cerebellar membranes. [] Notably, PSNCBAM-1 displays higher potency against the CB1 receptor agonist CP55940 than against WIN55,212-2. [] Electrophysiological studies demonstrate that PSNCBAM-1 attenuates CB1 receptor ligand functional efficacy in the cerebellum, selectively blocking CP55940-induced reductions in miniature inhibitory postsynaptic current (mIPSC) frequency without affecting WIN55,212-2 action. [] PSNCBAM-1 also reverses the increased mIPSC frequency observed with the CB1 antagonist/inverse agonist AM251. [] These findings suggest that PSNCBAM-1 acts as a ligand-dependent allosteric modulator of CB1 receptor function. []
Overview
N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. This compound features a unique structure characterized by a benzothiazole ring fused with a benzodioxine moiety and a carboxamide group, contributing to its diverse chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science.
Source
This compound can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, which provide detailed information regarding its synthesis and applications. The compound's identification number is 681166-83-6, and it is cataloged in various chemical databases, including PubChem and the European Bioinformatics Institute.
Classification
N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is classified under the category of heterocyclic organic compounds due to the presence of nitrogen and sulfur atoms in its structure. It is also categorized as a carboxamide due to the presence of the amide functional group. This classification highlights its relevance in medicinal chemistry and organic synthesis.
Synthesis Analysis
Methods
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves several synthetic steps:
Preparation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of Benzodioxine Moiety: This step utilizes dihydroxybenzene derivatives through further reactions.
Formation of Carboxamide Group: Finally, an amide coupling reaction introduces the carboxamide functionality using a carboxylic acid derivative and an amine.
Technical Details
In industrial settings, these synthetic routes are adapted for scalability. Automated reactors and continuous flow systems optimize reaction conditions such as temperature and pressure to enhance yield and purity. The use of specific solvents and catalysts is also crucial for achieving desired reaction rates and product quality.
Molecular Structure Analysis
Structure
The molecular structure of N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be represented by the following structural formula:
Molecular Structure
Data
Key molecular data includes:
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.35 g/mol
CAS Number: 681166-83-6 This data is essential for understanding the compound's behavior in chemical reactions and its interactions with biological systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can participate in various chemical reactions:
Oxidation: To introduce additional functional groups.
Reduction: To convert certain functional groups into their reduced forms.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions; reducing agents such as sodium borohydride or lithium aluminum hydride for reduction; and various nucleophiles/electrophiles for substitution reactions. Controlled temperatures and specific solvents are typically employed to optimize these reactions.
Mechanism of Action
The mechanism of action for N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity which could lead to therapeutic effects such as anticancer properties through inhibition of cell proliferation pathways. The exact molecular targets depend on the context of use.
Physical and Chemical Properties Analysis
Physical Properties
Key physical properties include:
Appearance: Solid form
Melting Point: Not specified but typically determined during characterization studies.
Chemical Properties
Chemical properties relevant to this compound include:
Solubility: Varies with solvent choice; generally soluble in organic solvents.
Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
These properties are critical for determining the compound's applicability in various scientific contexts.
Applications
N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several potential scientific applications:
Pharmaceuticals: As a candidate for drug development due to its biological activity.
Materials Science: Utilized in creating advanced materials owing to its unique chemical structure.
Research Applications: Employed in studies focusing on enzyme inhibition and other biological pathways.
The versatility of this compound makes it a subject of interest across multiple research domains.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.